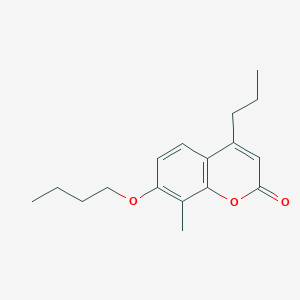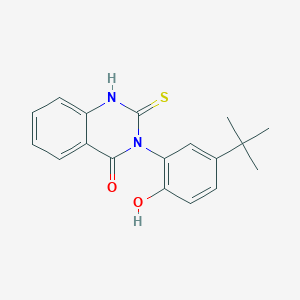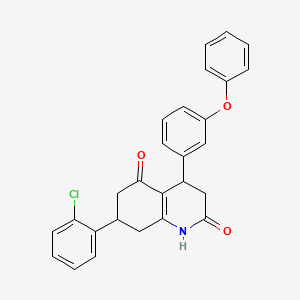
7-butoxy-8-methyl-4-propyl-2H-chromen-2-one
Descripción general
Descripción
7-butoxy-8-methyl-4-propyl-2H-chromen-2-one, also known as Daphnetin, is a natural coumarin compound found in various plants such as Daphne odora, Justicia procumbens, and Wikstroemia indica. This compound has been widely studied for its potential pharmacological properties, including anti-inflammatory, anti-tumor, and anti-oxidant effects.
Aplicaciones Científicas De Investigación
7-butoxy-8-methyl-4-propyl-2H-chromen-2-one has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, 7-butoxy-8-methyl-4-propyl-2H-chromen-2-one has been demonstrated to have anti-tumor properties by inducing apoptosis and inhibiting tumor growth in various cancer cell lines. Moreover, 7-butoxy-8-methyl-4-propyl-2H-chromen-2-one exhibits anti-oxidant properties by scavenging free radicals and protecting cells from oxidative stress.
Mecanismo De Acción
The mechanism of action of 7-butoxy-8-methyl-4-propyl-2H-chromen-2-one is not fully understood. However, it has been suggested that 7-butoxy-8-methyl-4-propyl-2H-chromen-2-one exerts its anti-inflammatory effects by inhibiting the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. It also induces apoptosis in cancer cells by activating caspase-3 and inhibiting the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. Additionally, 7-butoxy-8-methyl-4-propyl-2H-chromen-2-one exerts its anti-oxidant effects by upregulating the activity of superoxide dismutase (SOD) and catalase (CAT) enzymes.
Biochemical and Physiological Effects:
7-butoxy-8-methyl-4-propyl-2H-chromen-2-one has been shown to have various biochemical and physiological effects. It has been demonstrated to decrease the levels of inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in animal models of inflammation. 7-butoxy-8-methyl-4-propyl-2H-chromen-2-one also inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. Furthermore, 7-butoxy-8-methyl-4-propyl-2H-chromen-2-one has been shown to protect cells from oxidative stress by reducing lipid peroxidation and increasing the activity of antioxidant enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 7-butoxy-8-methyl-4-propyl-2H-chromen-2-one in lab experiments is its low toxicity and high solubility in water. It can be easily administered to cells and animals without causing any adverse effects. However, one of the limitations of using 7-butoxy-8-methyl-4-propyl-2H-chromen-2-one is its low bioavailability, which may limit its effectiveness in vivo. Moreover, the mechanism of action of 7-butoxy-8-methyl-4-propyl-2H-chromen-2-one is not fully understood, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 7-butoxy-8-methyl-4-propyl-2H-chromen-2-one. One of the directions is to investigate its potential therapeutic applications in other diseases such as Alzheimer's disease, Parkinson's disease, and diabetes. Another direction is to explore its synergistic effects with other drugs and natural compounds. Moreover, the development of novel drug delivery systems may enhance the bioavailability and efficacy of 7-butoxy-8-methyl-4-propyl-2H-chromen-2-one. Finally, the identification of its molecular targets and signaling pathways may provide insights into its mechanism of action and potential therapeutic applications.
Conclusion:
In conclusion, 7-butoxy-8-methyl-4-propyl-2H-chromen-2-one is a natural coumarin compound with potential pharmacological properties. It has been extensively studied for its anti-inflammatory, anti-tumor, and anti-oxidant effects. The synthesis of 7-butoxy-8-methyl-4-propyl-2H-chromen-2-one can be achieved through several methods, including chemical synthesis and microbial transformation. 7-butoxy-8-methyl-4-propyl-2H-chromen-2-one exerts its effects by inhibiting various signaling pathways and activating antioxidant enzymes. Although there are some limitations to using 7-butoxy-8-methyl-4-propyl-2H-chromen-2-one in lab experiments, it has several potential therapeutic applications. Further research is needed to fully understand its mechanism of action and to explore its potential in other diseases.
Propiedades
IUPAC Name |
7-butoxy-8-methyl-4-propylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O3/c1-4-6-10-19-15-9-8-14-13(7-5-2)11-16(18)20-17(14)12(15)3/h8-9,11H,4-7,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSKNXVWNWHOGRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C2=C(C=C1)C(=CC(=O)O2)CCC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-butoxy-8-methyl-4-propyl-2H-chromen-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-bromo-N-[1-(4-chlorophenyl)propyl]-2-thiophenesulfonamide](/img/structure/B4846808.png)
![N-[2-(2-ethoxyethoxy)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B4846809.png)
![1-[5-(2,3-dimethylphenoxy)pentyl]piperidine](/img/structure/B4846831.png)
![N~2~-(3-bromophenyl)-N~1~-[2-(dimethylamino)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4846840.png)
![5-{3-chloro-4-[3-(4-chlorophenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4846842.png)
![4-{[(4-chlorophenyl)sulfonyl]amino}-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4846847.png)

![3-[(2-chloro-2-propen-1-yl)oxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B4846855.png)
![N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-[4-(2-thienylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4846871.png)

![2-[4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B4846877.png)
![5-methyl-N-[2-(2-pyridinyl)ethyl]-2-thiophenesulfonamide](/img/structure/B4846890.png)

![5-[chloro(difluoro)methyl]-3-(4-fluorophenyl)-1-[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4846902.png)